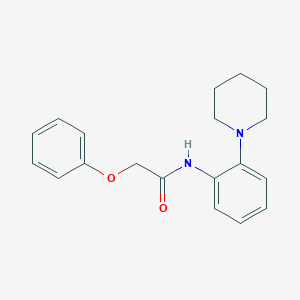![molecular formula C18H19ClN2O2 B244944 3-chloro-N-[3-(isobutyrylamino)phenyl]-4-methylbenzamide](/img/structure/B244944.png)
3-chloro-N-[3-(isobutyrylamino)phenyl]-4-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-chloro-N-[3-(isobutyrylamino)phenyl]-4-methylbenzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. It belongs to the class of compounds known as benzamides, which have been shown to exhibit a wide range of biological activities.
Mecanismo De Acción
The exact mechanism of action of 3-chloro-N-[3-(isobutyrylamino)phenyl]-4-methylbenzamide is not fully understood. However, it has been proposed that it acts by inhibiting the activity of cyclooxygenase-2 (COX-2), which is an enzyme that is involved in the production of prostaglandins. Prostaglandins are known to play a role in inflammation and pain. By inhibiting the activity of COX-2, 3-chloro-N-[3-(isobutyrylamino)phenyl]-4-methylbenzamide may reduce inflammation and pain.
Biochemical and Physiological Effects:
3-chloro-N-[3-(isobutyrylamino)phenyl]-4-methylbenzamide has been shown to exhibit a range of biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines such as TNF-α and IL-1β. It has also been shown to inhibit the activity of NF-κB, which is a transcription factor that is involved in the regulation of inflammation. In addition, it has been shown to exhibit antitumor activity by inducing apoptosis in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3-chloro-N-[3-(isobutyrylamino)phenyl]-4-methylbenzamide in lab experiments is that it exhibits a wide range of biological activities. This makes it a versatile compound that can be used in a variety of different experiments. However, one of the limitations of using this compound is that its mechanism of action is not fully understood. This makes it difficult to design experiments that specifically target its activity.
Direcciones Futuras
There are several future directions that could be pursued in the study of 3-chloro-N-[3-(isobutyrylamino)phenyl]-4-methylbenzamide. One possible direction is to further investigate its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Another possible direction is to investigate its potential use in the treatment of cancer. Additionally, further studies could be conducted to elucidate its mechanism of action and to design experiments that specifically target its activity.
Métodos De Síntesis
The synthesis of 3-chloro-N-[3-(isobutyrylamino)phenyl]-4-methylbenzamide involves the reaction of 3-amino-N-isobutyrylaniline with 4-chlorobenzoyl chloride. The reaction takes place in the presence of a base such as triethylamine and a solvent such as dichloromethane. The resulting product is then purified using column chromatography to obtain the pure compound.
Aplicaciones Científicas De Investigación
3-chloro-N-[3-(isobutyrylamino)phenyl]-4-methylbenzamide has been extensively studied for its potential applications in the field of medicine. It has been shown to exhibit anti-inflammatory, analgesic, and antitumor activities. It has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propiedades
Fórmula molecular |
C18H19ClN2O2 |
|---|---|
Peso molecular |
330.8 g/mol |
Nombre IUPAC |
3-chloro-4-methyl-N-[3-(2-methylpropanoylamino)phenyl]benzamide |
InChI |
InChI=1S/C18H19ClN2O2/c1-11(2)17(22)20-14-5-4-6-15(10-14)21-18(23)13-8-7-12(3)16(19)9-13/h4-11H,1-3H3,(H,20,22)(H,21,23) |
Clave InChI |
GQILNHDSVBHFKF-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC(=CC=C2)NC(=O)C(C)C)Cl |
SMILES canónico |
CC1=C(C=C(C=C1)C(=O)NC2=CC(=CC=C2)NC(=O)C(C)C)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-chloro-2-methoxy-N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B244862.png)


![2-(2,4-dimethylphenoxy)-N-[2-(1-pyrrolidinyl)phenyl]acetamide](/img/structure/B244869.png)









![N-[2-(aminocarbonyl)phenyl]-3-methoxy-2-naphthamide](/img/structure/B244887.png)